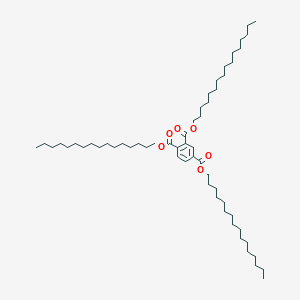
Trihexadecyl benzene-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihexadecyl benzene-1,2,4-tricarboxylate, also known as C16-BTBA, is a novel organic molecule that has gained significant attention due to its unique structure and potential applications in various fields. C16-BTBA is a member of the benzene tricarboxylate family, which is a class of organic compounds that have been extensively studied for their diverse properties and applications. In
Mécanisme D'action
The mechanism of action of Trihexadecyl benzene-1,2,4-tricarboxylate is not fully understood, but it is believed to involve the formation of stable complexes with various molecules such as drugs, metals, and proteins. These complexes have unique properties that can be exploited for various applications such as drug delivery, catalysis, and sensing.
Effets Biochimiques Et Physiologiques
Trihexadecyl benzene-1,2,4-tricarboxylate has been shown to have low toxicity and biocompatibility, making it a promising candidate for various biomedical applications. In vitro studies have shown that Trihexadecyl benzene-1,2,4-tricarboxylate can form stable complexes with various drugs and proteins, which can enhance their solubility, stability, and bioavailability. In vivo studies have shown that Trihexadecyl benzene-1,2,4-tricarboxylate can effectively deliver drugs to target tissues and organs, leading to improved therapeutic outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
Trihexadecyl benzene-1,2,4-tricarboxylate has several advantages for lab experiments such as its ease of synthesis, scalability, and low toxicity. However, there are also some limitations such as its hydrophobic nature, which can limit its solubility in aqueous solutions. This can be overcome by using appropriate solvents or by functionalizing Trihexadecyl benzene-1,2,4-tricarboxylate with hydrophilic groups.
Orientations Futures
There are several future directions for the research and development of Trihexadecyl benzene-1,2,4-tricarboxylate. One potential direction is the synthesis of novel Trihexadecyl benzene-1,2,4-tricarboxylate derivatives with improved properties such as solubility, stability, and selectivity. Another direction is the development of Trihexadecyl benzene-1,2,4-tricarboxylate-based materials with unique properties such as high conductivity, magnetism, or optical activity. Finally, the biomedical applications of Trihexadecyl benzene-1,2,4-tricarboxylate can be further explored, particularly in the areas of drug delivery, imaging, and sensing.
Conclusion
In conclusion, Trihexadecyl benzene-1,2,4-tricarboxylate is a novel organic molecule with unique properties and potential applications in various fields. The synthesis of Trihexadecyl benzene-1,2,4-tricarboxylate is simple and efficient, and its low toxicity and biocompatibility make it a promising candidate for various biomedical applications. The mechanism of action of Trihexadecyl benzene-1,2,4-tricarboxylate is not fully understood, but it is believed to involve the formation of stable complexes with various molecules. There are several future directions for the research and development of Trihexadecyl benzene-1,2,4-tricarboxylate, particularly in the areas of materials science, catalysis, and biomedicine.
Méthodes De Synthèse
The synthesis of Trihexadecyl benzene-1,2,4-tricarboxylate involves a simple and efficient one-pot method that has been reported in the literature. The method involves the reaction of 1,2,4-benzenetricarboxylic acid with hexadecanol in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure Trihexadecyl benzene-1,2,4-tricarboxylate. This synthesis method is scalable and can be easily adapted for large-scale production.
Applications De Recherche Scientifique
Trihexadecyl benzene-1,2,4-tricarboxylate has been extensively studied for its potential applications in various fields such as materials science, catalysis, and biomedicine. In materials science, Trihexadecyl benzene-1,2,4-tricarboxylate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that have unique properties such as high surface area, porosity, and tunable pore size. In catalysis, Trihexadecyl benzene-1,2,4-tricarboxylate has been used as a ligand for the synthesis of metal complexes that exhibit high catalytic activity and selectivity. In biomedicine, Trihexadecyl benzene-1,2,4-tricarboxylate has been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Propriétés
Numéro CAS |
120831-54-1 |
|---|---|
Nom du produit |
Trihexadecyl benzene-1,2,4-tricarboxylate |
Formule moléculaire |
C57H102O6 |
Poids moléculaire |
883.4 g/mol |
Nom IUPAC |
trihexadecyl benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-48-61-55(58)52-46-47-53(56(59)62-49-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(51-52)57(60)63-50-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-47,51H,4-45,48-50H2,1-3H3 |
Clé InChI |
VMZCSOPLOWCHBX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



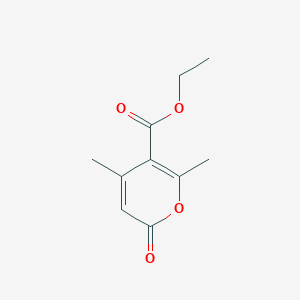
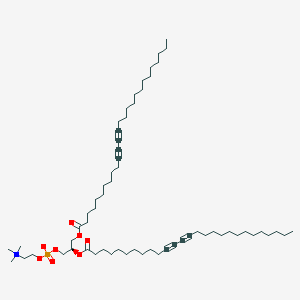
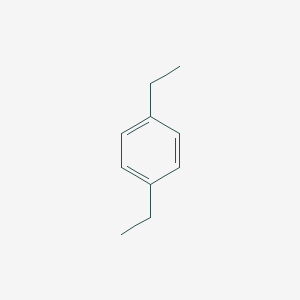
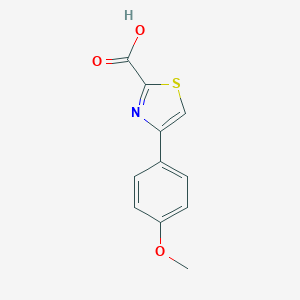
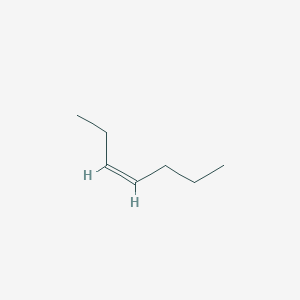
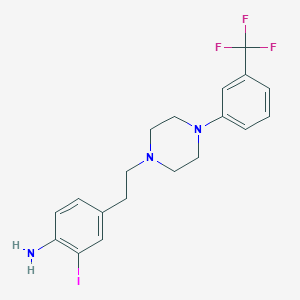
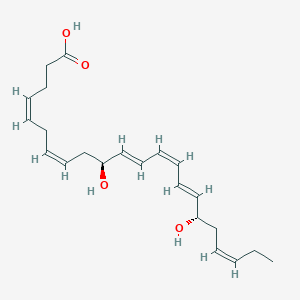
![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)

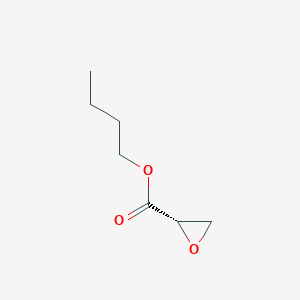
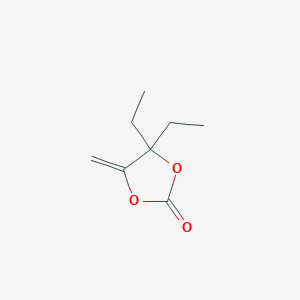
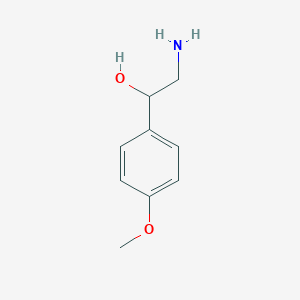
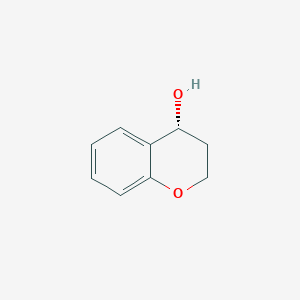
![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)